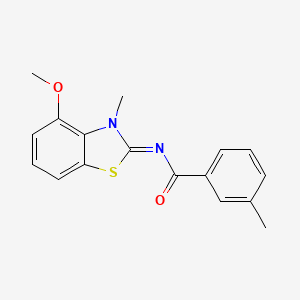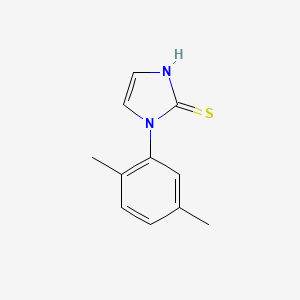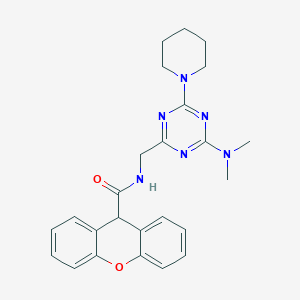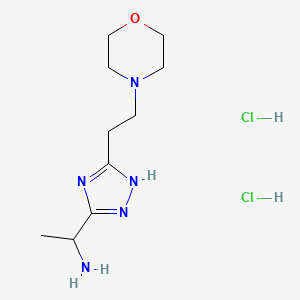
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C21H27FN4O2 and its molecular weight is 386.471. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Neurokinin-1 Receptor Antagonism
Research involving similar complex molecules has focused on developing orally active, water-soluble neurokinin-1 (NK1) receptor antagonists suitable for both intravenous and oral administration. These compounds, like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, have shown high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Novel Insecticide Development
Studies have also investigated the development of novel insecticides, such as Flubendiamide, which exhibits a unique chemical structure and extremely strong insecticidal activity, especially against lepidopterous pests. This suggests that compounds with complex molecular structures can be engineered for specific applications in pest management (Tohnishi et al., 2005).
Alzheimer's Disease Research
Another application is in the development of diagnostic tools for Alzheimer's disease, where compounds like 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile have been used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients (Shoghi-Jadid et al., 2002).
Antimicrobial Activity
Research into antimicrobial activities has led to the synthesis of novel compounds, demonstrating that complex molecules can have significant applications in combating microbial resistance. For example, the study of sulfonamide derivatives carrying biologically active moieties has shown promising results in antibacterial and antifungal activities (Ghorab et al., 2017).
Sensing and Removal of Heavy Metals
Compounds with specific functionalities have been designed for the sensing and removal of heavy metals from environmental samples. Nonaromatic biocompatible macromolecular luminogens, for instance, have been developed for sensitive detections and exclusions of heavy metals like Fe(III) and Cu(II), showcasing the potential of complex molecules in environmental chemistry and bioimaging applications (Dutta et al., 2020).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2/c1-14-6-9-16(12-18(14)22)24-21(28)20(27)23-13-19(26(4)5)15-7-10-17(11-8-15)25(2)3/h6-12,19H,13H2,1-5H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHUJRIHCBRCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2887131.png)

![2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B2887136.png)

![2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2887140.png)

![2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2887144.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2887145.png)
![1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B2887147.png)
![(Z)-methyl 2-(2-((2,4-dimethoxybenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2887149.png)
